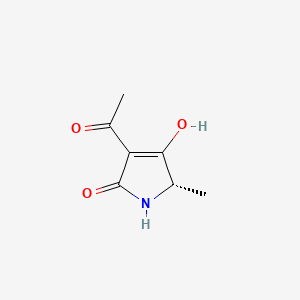
Propafenone-d5 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propafenone-d5 Hydrochloride is a deuterated form of Propafenone Hydrochloride, which is a class 1c anti-arrhythmic medication. It is primarily used to treat illnesses associated with rapid heartbeats, such as atrial and ventricular arrhythmias . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of the drug.
作用机制
Target of Action
Propafenone-d5 Hydrochloride primarily targets the sodium channels (SCN5A) and potassium channels (KCNH2) in cardiac cells . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium and potassium ions, which is essential for the initiation and conduction of normal heart rhythms .
Mode of Action
This compound acts by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . It also has weak beta-blocking activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cardiac conduction system . By blocking sodium and potassium channels, it slows the conduction of electrical impulses in the heart, particularly in areas of the heart that are overactive or chaotic . This results in a more regular and controlled heart rhythm.
Pharmacokinetics
This compound is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The metabolism of propafenone is polymorphic and genetically determined, leading to marked interindividual variability in the relationships between dose and concentration, and between concentration and pharmacodynamic effects .
Result of Action
The molecular and cellular effects of this compound’s action result in a reduction of upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drug’s antiarrhythmic actions .
Action Environment
Environmental factors such as diet, other medications, and genetic factors can influence the action, efficacy, and stability of this compound. For instance, co-administration with other drugs can increase the plasma concentrations of this compound, enhancing its pharmacodynamic effects . Genetic factors, such as the presence of certain liver enzymes, can also affect the metabolism and efficacy of the drug .
生化分析
Biochemical Properties
Propafenone-d5 Hydrochloride plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme it interacts with is cytochrome P450 2D6 (CYP2D6), which is responsible for its metabolism. This compound also interacts with sodium channels in cardiac cells, blocking the fast inward sodium current, which is crucial for its antiarrhythmic effects .
Cellular Effects
This compound affects various types of cells, particularly cardiac cells. It influences cell function by blocking sodium channels, which affects the action potential duration and refractory period of cardiac cells. This blockade can alter cell signaling pathways, gene expression, and cellular metabolism, leading to its therapeutic effects in treating arrhythmias .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to sodium channels in cardiac cells, inhibiting the fast inward sodium current. This inhibition stabilizes the cardiac cell membrane and prevents abnormal electrical activity. Additionally, this compound undergoes extensive metabolism by CYP2D6, leading to the formation of active metabolites that contribute to its antiarrhythmic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining normal cardiac rhythm in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats arrhythmias without significant adverse effects. At high doses, this compound can cause toxic effects, including bradycardia, hypotension, and negative inotropic effects. These threshold effects highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. The primary pathway is its metabolism by CYP2D6 to form 5-hydroxypropafenone, which retains antiarrhythmic activity. Additionally, it undergoes N-dealkylation by CYP3A4 and CYP1A2 to form N-despropylpropafenone, another active metabolite. These metabolic pathways are crucial for the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which influence its localization and accumulation in cardiac tissues. This distribution is essential for its therapeutic effects in treating arrhythmias .
Subcellular Localization
The subcellular localization of this compound is primarily within the cardiac cell membrane, where it exerts its antiarrhythmic effects by blocking sodium channels. It may also localize to other cellular compartments, depending on its interactions with specific targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Propafenone-d5 Hydrochloride involves the synthesis of the deuterated intermediate, followed by its conversion to the hydrochloride salt. One common method involves the reaction of o-hydroxyacetophenone with benzaldehyde in the presence of an organic solvent and an alkali . The resulting intermediate is then reacted with a deuterated propylamine to introduce the deuterium atoms. The final step involves the formation of the hydrochloride salt by reacting the intermediate with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Propafenone-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the propylamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds and modified side chains.
科学研究应用
Propafenone-d5 Hydrochloride is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Propafenone.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Understanding how Propafenone interacts with other drugs and biological molecules.
Analytical Chemistry: Used as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
相似化合物的比较
Similar Compounds
Flecainide: Another class 1c anti-arrhythmic medication with similar uses but different pharmacokinetic properties.
Encainide: Similar to Propafenone but with a different side effect profile.
Moricizine: Another anti-arrhythmic drug with a different mechanism of action.
Uniqueness
The presence of deuterium atoms can alter the metabolic pathways and provide insights that are not possible with the non-deuterated form .
属性
CAS 编号 |
1398066-02-8 |
|---|---|
分子式 |
C21H28ClNO3 |
分子量 |
382.94 |
IUPAC 名称 |
1-[2-[2-hydroxy-3-(2,2,3,3,3-pentadeuteriopropylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2; |
InChI 键 |
XWIHRGFIPXWGEF-LUIAAVAXSA-N |
SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
同义词 |
1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-d5-1-propanone Hydrochloride; 2’-[2-Hydroxy-3-(propylamino)propoxy]-3-phenyl-d5-propiophenone Hydrochloride; Arythmol-d5; Pronon-d5; Rythmol-d5; Rytmonorm-d5; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione](/img/structure/B1147800.png)

![9-(Trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1147812.png)

